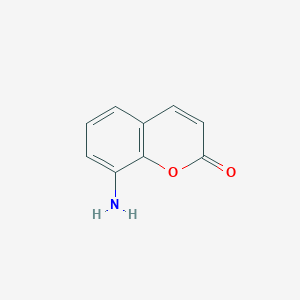

8-Aminocoumarin

Description

Properties

IUPAC Name |

8-aminochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOPSOVUMHIMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)OC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873762 | |

| Record name | 8-Aminocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75487-97-7 | |

| Record name | 8-Aminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075487977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Aminocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-AMINOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1493N178U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Substitution at the 8-Position

Amination of pre-functionalized coumarins is a common approach. For example, 8-bromocoumarin could undergo nucleophilic substitution with ammonia or amines. While no studies explicitly detail this for the 8-position, analogous reactions for 3-bromocoumarins demonstrate feasibility. In the synthesis of 8-aminopurine analogs, direct amination of 8-bromo intermediates with ammonia or methylamine under high-temperature conditions yielded 8-amino derivatives. Adapting this to coumarins would require:

-

Substrate : 8-Bromocoumarin (synthesized via bromination of coumarin using N-bromosuccinimide).

-

Conditions : Heating with aqueous ammonia or alkylamines in a polar solvent (e.g., DMF) at 100–150°C.

Key Considerations:

-

Steric hindrance at the 8-position may necessitate prolonged reaction times or elevated temperatures.

-

Competing side reactions (e.g., hydrolysis of the lactone ring) must be mitigated using anhydrous conditions.

Cyclization of Aminophenol Precursors

Pechmann Condensation with Aminophenols

The Pechmann reaction, which couples phenols with β-keto esters to form coumarins, could be modified to incorporate an amino group. For instance, 3-aminophenol has been used to synthesize 7-aminocoumarins via condensation with β-keto esters in acidic media. Adapting this for 8-aminocoumarin would require:

Example Protocol:

-

Mix 4-aminophenol (1 equiv) with ethyl acetoacetate (1.2 equiv) in [Bmim]OH.

-

Heat at 90°C for 6 hours.

-

Isolate via acid precipitation and column chromatography.

Yield : ~70–85% (extrapolated from 7-aminocoumarin syntheses).

Smiles Rearrangement for Amino Group Migration

O→N Rearrangement Strategy

The Smiles rearrangement, effective for synthesizing 7-aminocoumarins, involves alkylation of hydroxycoumarins followed by intramolecular O→N migration. For this compound, this would require:

-

Starting Material : 8-Hydroxycoumarin (hypothetical substrate).

-

Alkylation : Treat with α-bromoacetamide to form an O-alkyl intermediate.

-

Rearrangement : Base-mediated (e.g., KOtBu) migration of the acetamide group from oxygen to nitrogen.

Critical Parameters:

-

Base Strength : Strong bases (pKa > 12) favor complete rearrangement.

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Amination | 8-Bromocoumarin | NH3, 150°C, DMF | ~50–60%* | Straightforward | Substrate accessibility |

| Pechmann Condensation | 4-Aminophenol | [Bmim]OH, 90°C | ~70–85%* | One-pot, scalable | Regioselectivity challenges |

| Smiles Rearrangement | 8-Hydroxycoumarin | KOtBu, 70°C | ~60–75%* | Mild conditions | Requires functionalized starting material |

| Nitro Reduction | 8-Nitrocoumarin | H2/Pd/C, RT | ~40–50%* | High functional group tolerance | Low nitration regioselectivity |

*Theoretical yields extrapolated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions: 8-Aminocoumarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .

Scientific Research Applications

Antibacterial Applications

8-Aminocoumarin compounds have garnered attention for their potent antibacterial properties, particularly as inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription.

Case Studies

- Inhibition of DNA Gyrase :

- Treatment of Melioidosis :

Anticancer Potential

Beyond antibacterial activity, this compound derivatives have shown promise as anticancer agents.

Research Findings

- Aminocoumarins have been investigated for their ability to induce apoptosis in cancer cells. For example, novel derivatives have been synthesized that exhibit cytotoxic effects against various cancer cell lines .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of aminocoumarins is crucial for optimizing their therapeutic potential.

Key Insights

- Modifications at specific positions on the aminocoumarin scaffold can significantly influence their biological activity. For example, changes at positions 3" and 8' have been linked to enhanced inhibition of both DNA gyrase and topoisomerase IV .

Synthesis and Development of New Derivatives

Innovative synthetic approaches have led to the development of new aminocoumarin derivatives with improved properties.

Synthetic Strategies

- Mutasynthesis :

- Combinatorial Biosynthesis :

Table: Summary of Key Aminocoumarin Derivatives and Their Applications

Mechanism of Action

The mechanism of action of 8-Aminocoumarin involves its ability to interact with various molecular targets through hydrogen bonding, pi-stacking, and hydrophobic interactions. These interactions enable it to bind to proteins, enzymes, and nucleic acids, thereby modulating their activity. In antimicrobial applications, this compound derivatives inhibit bacterial DNA gyrase, preventing DNA replication and cell division .

Comparison with Similar Compounds

4-Aminocoumarin

- Molecular Formula: C₉H₇NO₂ (MW: 161.16 g/mol) .

- Key Differences: The amino group at the 4-position alters electronic distribution and steric accessibility compared to the 8-position.

- Applications: Primarily studied for its safety profile.

7-Aminocoumarin

- Synthesis : Prepared via Buchwald–Hartwig cross-coupling, enabling selective amination at the 7-position .

- Applications: Used in protein labeling due to its fluorescence properties. The 7-amino group enhances binding to biomolecules compared to 8-substituted analogs .

- Key Findings : Demonstrated utility in live-cell imaging, with modifications at the 7-position improving target specificity .

8-Methoxycoumarin

- Molecular Formula : C₁₀H₈O₃ (MW: 176.17 g/mol) .

- Key Differences: Methoxy (-OCH₃) at the 8-position increases lipophilicity and electron-donating effects, contrasting with the electron-rich amino group.

- Applications : Anti-breast cancer activity. Derivatives exhibit IC₅₀ values in the micromolar range against MCF-7 cells .

- Research Findings : Bromination at the 3-position enhances cytotoxicity, suggesting substituent flexibility for optimizing anticancer activity .

8-Methylcoumarin

- Molecular Formula : C₁₀H₈O₂ (MW: 160.17 g/mol) .

- Key Differences: A methyl (-CH₃) group at the 8-position reduces polarity compared to amino or methoxy substituents.

- Applications: Limited therapeutic data, but methyl groups often improve metabolic stability. Used as a scaffold for further functionalization .

3-Nitro-4-methylcoumarin

- Molecular Formula: C₁₀H₇NO₄ (MW: 205.17 g/mol) .

- Key Differences: Nitro (-NO₂) and methyl groups at 3- and 4-positions confer strong electron-withdrawing and steric effects.

- Applications : Potent antimicrobial activity against Gram-positive bacteria (MIC: 1–4 µg/mL). The nitro group enhances redox activity, contributing to microbial membrane disruption .

Comparative Data Table

Discussion of Substituent Effects

- Electron-Donating vs. Withdrawing Groups: Amino (-NH₂) and methoxy (-OCH₃) groups enhance electron density, improving interactions with biological targets (e.g., DNA or enzymes). Nitro (-NO₂) groups, being electron-withdrawing, increase redox activity, useful in antimicrobials .

- Positional Influence: The 8-position in coumarins is sterically accessible, making it ideal for modifications that require target engagement. For example, 8-methoxycoumarin’s anticancer activity relies on planar aromaticity for intercalation , while 7-aminocoumarin’s fluorescence is position-dependent .

- Polarity and Solubility: Amino groups improve water solubility, critical for drug bioavailability, whereas methyl or methoxy groups enhance membrane permeability .

Biological Activity

8-Aminocoumarin is a member of the aminocoumarin class of compounds, which are known for their diverse biological activities, particularly as antibacterial agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Aminocoumarins primarily exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. Studies have shown that this compound and its derivatives can effectively inhibit these enzymes, leading to bacterial cell death.

- DNA Gyrase Inhibition : this compound has been demonstrated to inhibit DNA gyrase from Escherichia coli and Staphylococcus aureus with varying efficacy. The minimum inhibitory concentration (MIC) values indicate that it is generally more effective against S. aureus than against E. coli .

- Topoisomerase IV Inhibition : Similar to its action on gyrase, this compound also inhibits topoisomerase IV, which is essential for separating daughter chromosomes during cell division. The inhibition of both enzymes contributes to its antibacterial properties .

Structure-Activity Relationships (SAR)

The biological activity of aminocoumarins, including this compound, is heavily influenced by their chemical structure. Key findings from SAR studies include:

- Substituent Effects : Variations in substituents at specific positions on the aminocoumarin ring significantly affect inhibitory potency. For example, modifications at the 3"-OH and 8' positions have been shown to enhance or diminish activity against gyrase and topoisomerase IV .

- Analog Development : The development of structural analogs has led to insights into which modifications can improve efficacy. For instance, the introduction of acyl groups at the 3"-OH position has been linked to increased activity .

Biological Activities Beyond Antibacterial Effects

Recent research has expanded the scope of biological activities attributed to aminocoumarins:

- Anticancer Potential : Some studies suggest that aminocoumarins may have anticancer properties due to their ability to induce apoptosis in cancer cells. This effect is thought to be mediated through the inhibition of topoisomerases, disrupting DNA replication in rapidly dividing cells .

- Other Pharmacological Effects : Beyond antibacterial and anticancer activities, aminocoumarins have shown promise in other areas such as anti-inflammatory and antiviral activities. For example, certain derivatives have demonstrated effectiveness against hepatitis C virus protease .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various biological contexts:

- Inhibition Studies : A study reported that this compound exhibited strong inhibitory effects on both E. coli and S. aureus, with IC50 values indicating potent activity comparable to established antibiotics like novobiocin .

- Mutasynthesis Experiments : Research involving mutasynthesis has led to the discovery of novel aminocoumarin derivatives with enhanced biological activities. These derivatives were evaluated for their effects on bacterial strains and showed promising results against resistant pathogens .

- Clinical Trials : While novobiocin is the only aminocoumarin currently licensed for human use, ongoing clinical trials are exploring the potential of other aminocoumarins as therapeutics for various infections and diseases .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for 8-Aminocoumarin, and how can researchers optimize yield and purity?

- Methodological Answer : The Pechmann reaction is a widely used method for coumarin synthesis, involving condensation of phenols with β-keto esters under acidic conditions . For this compound, post-synthetic amination via nitration followed by reduction (e.g., using H₂/Pd-C) is typical. Optimization requires monitoring reaction parameters (temperature, catalyst loading) and purification via recrystallization or column chromatography. Purity should be verified using HPLC (≥95%) and characterized via NMR (¹H/¹³C) and FTIR to confirm the amino group substitution at the 8-position .

Q. How should researchers characterize this compound’s physicochemical properties for reproducibility?

- Methodological Answer : Follow IUPAC guidelines for systematic characterization:

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm structure; FTIR for functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹).

- Chromatography : HPLC with UV detection (λ = 320–350 nm) to assess purity.

- Thermal Analysis : DSC/TGA to determine melting point and thermal stability.

- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) to guide formulation studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Data Triangulation : Compare assays (e.g., MTT vs. resazurin) and cell lines (cancer vs. normal) to identify context-dependent effects.

- Dose-Response Analysis : Calculate IC₅₀ values with 95% confidence intervals to assess potency variability.

- Structural Validation : Confirm stereochemistry (e.g., chiral HPLC for enantiomers) and rule out impurities using LC-MS .

Q. What experimental strategies elucidate the mechanism of action of this compound in antiparasitic studies?

- Methodological Answer :

- Target Identification : Perform molecular docking (e.g., AutoDock Vina) against parasitic enzymes (e.g., Leishmania topoisomerase II).

- In Vitro Assays : Measure enzyme inhibition kinetics (Km/Vmax) and validate via CRISPR-Cas9 knockout models.

- In Vivo Validation : Use murine models infected with Leishmania donovani; monitor parasite load via qPCR and histopathology .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., halogens, alkyl chains) at positions 3, 4, or 7 to probe electronic and steric effects.

- Data Collection : Use standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) across analogs.

- Statistical Modeling : Apply QSAR with descriptors like logP, molar refractivity, and HOMO/LUMO energies to predict bioactivity .

Q. What methodologies address low bioavailability of this compound in preclinical studies?

- Methodological Answer :

- Formulation Optimization : Develop nanoemulsions or liposomes to enhance solubility; characterize via dynamic light scattering (DLS) and encapsulation efficiency tests.

- Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma samples post-administration (IV vs. oral) in rodent models to calculate AUC and half-life.

- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption .

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-response data for this compound in cytotoxicity assays?

- Methodological Answer :

- Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters).

- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalies.

- Reporting : Include 95% CI for IC₅₀ values and specify normalization methods (e.g., vehicle control vs. untreated cells) .

Q. What are best practices for validating this compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.

- Analytical Monitoring : Track degradation via UPLC-PDA at 254 nm; identify byproducts using HRMS.

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

- Methodological Answer :

- Detailed Protocols : Publish step-by-step synthesis, assay conditions (e.g., cell density, serum concentration), and raw data in supplementary materials.

- Inter-Lab Validation : Collaborate with external labs for blind replication of key experiments (e.g., IC₅₀ determination).

- FAIR Data : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo or ChEMBL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.